4,4-Difluoropiperidin-1-amine (CAS 811441-26-6): Technical Monograph
4,4-Difluoropiperidin-1-amine (CAS 811441-26-6): Technical Monograph
Executive Summary
4,4-Difluoropiperidin-1-amine (CAS: 811441-26-6) is a specialized fluorinated hydrazine building block used extensively in modern medicinal chemistry.[1][2][3] It serves as a critical "gem-difluoro" bioisostere, offering a strategic advantage in drug design by modulating physicochemical properties without altering the steric bulk significantly compared to the parent piperidine.
This guide details the chemical identity, synthesis pathways, and application of this core scaffold in the development of G-protein coupled receptor (GPCR) antagonists, specifically targeting Histamine-3 (H3) and Orexin receptors.
Chemical Identity & Physicochemical Properties[3][4][5]
The introduction of the gem-difluoro group at the C4 position exerts a strong electron-withdrawing effect (inductive effect,
Table 1: Core Chemical Data
| Property | Data |
| Chemical Name | 4,4-Difluoropiperidin-1-amine |
| Synonyms | 1-Amino-4,4-difluoropiperidine; N-Amino-4,4-difluoropiperidine |
| CAS Number (Free Base) | 811441-26-6 |
| CAS Number (HCl Salt) | 811442-23-6 |
| Molecular Formula | C₅H₁₀F₂N₂ |
| Molecular Weight | 136.14 g/mol (Free Base); 172.60 g/mol (HCl Salt) |
| SMILES | FC1(F)CCN(N)CC1 |
| pKa (Calculated) | ~6.5 - 7.0 (Lower than piperidin-1-amine due to F-substitution) |
| LogP | ~0.37 (Enhanced lipophilicity vs. non-fluorinated analog) |
| Appearance | Colorless to pale yellow oil (Free Base); White solid (HCl) |
Synthesis & Manufacturing Methodologies
The synthesis of 4,4-difluoropiperidin-1-amine typically proceeds via the
Route A: Nitrosation-Reduction (Classic Pathway)
This method is preferred for large-scale batches due to the low cost of reagents, though it involves the formation of a carcinogenic
-
Nitrosation: 4,4-Difluoropiperidine is treated with sodium nitrite (
) in acidic media (HCl) to form 1-nitroso-4,4-difluoropiperidine . -
Reduction: The nitroso group is reduced to the hydrazine using Zinc dust in acetic acid or Lithium Aluminum Hydride (
) in THF.
Route B: Electrophilic Amination (Direct Pathway)
This route avoids nitroso intermediates and is preferred for laboratory-scale synthesis or when strict safety profiles are mandated.
-
Reagent: Hydroxylamine-O-sulfonic acid (HOSA).
-
Mechanism: HOSA acts as an electrophilic source of "
". The secondary amine attacks the nitrogen of HOSA, displacing the sulfate group.
Visualization: Synthesis Workflow
Figure 1: Comparative synthetic pathways for 4,4-Difluoropiperidin-1-amine. Route A (Solid Blue) is the classic reduction method; Route B (Dashed Red) represents direct electrophilic amination.
Experimental Protocol: Preparation via Nitrosation-Reduction
Safety Warning: N-nitroso compounds are potential carcinogens. Perform all steps in a certified chemical fume hood. Wear nitrile gloves and safety goggles.
Step 1: Synthesis of 1-Nitroso-4,4-difluoropiperidine
-
Dissolution: Dissolve 4,4-difluoropiperidine (10.0 g, 82.6 mmol) in 5N HCl (30 mL) and cool the solution to 0°C in an ice bath.
-
Addition: Dropwise add a solution of sodium nitrite (
, 6.8 g, 99 mmol) in water (15 mL), maintaining the internal temperature below 5°C. -
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 2 hours.
-
Workup: Extract the mixture with dichloromethane (
, 3 x 50 mL). Wash the combined organics with saturated and brine. Dry over , filter, and concentrate to yield the yellow oil intermediate.
Step 2: Reduction to 4,4-Difluoropiperidin-1-amine
-
Setup: Suspend Zinc dust (21.6 g, 330 mmol) in water (40 mL) under vigorous stirring.
-
Addition: Add the crude nitroso intermediate dropwise while simultaneously adding glacial acetic acid (15 mL) to maintain a pH of ~4. The reaction is exothermic; control temperature < 30°C.
-
Heating: After addition, heat the mixture to 60°C for 2 hours.
-
Isolation: Cool to RT. Filter off excess Zinc. Basify the filtrate to pH > 12 using 50% NaOH solution.
-
Extraction: Extract with diethyl ether (4 x 50 mL). The product is highly polar; multiple extractions are necessary.
-
Purification: Dry organics over
(avoid for amines). Concentrate carefully (product is volatile). -
Salt Formation (Optional): Dissolve in ethanol and add 4N HCl/Dioxane to precipitate the HCl salt (CAS 811442-23-6) as a white solid.
Medicinal Chemistry Applications
The 4,4-difluoropiperidin-1-amine scaffold is a "privileged structure" in the design of CNS-active agents. Its primary utility lies in constructing fused heterocycles (e.g., pyrazoles, triazoles) or stable hydrazones .
Key Structural Advantages
-
Metabolic Blocking: The C4-fluorines block Cytochrome P450-mediated hydroxylation, a common clearance pathway for piperidines.
-
Basicity Modulation: The electron-withdrawing fluorines reduce the
of the distal nitrogen, improving blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH. -
Conformational Locking: The gem-difluoro effect favors a chair conformation, potentially enhancing binding affinity to receptors like Orexin and Histamine H3 .
Decision Logic for Drug Design
Figure 2: Decision tree illustrating the strategic incorporation of the 4,4-difluoropiperidin-1-amine scaffold to solve metabolic stability issues in drug discovery.
Safety & Handling
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Storage Protocols:
-
Atmosphere: Hygroscopic and air-sensitive. Store under Argon or Nitrogen .
-
Temperature: Refrigerate at 2-8°C .
-
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides.
References
-
BenchChem. (4,4-Difluoropiperidin-1-yl)amine hydrochloride Product Page. Retrieved from
-
BLD Pharm. 4,4-Difluoropiperidin-1-amine hydrochloride (CAS 811442-23-6) MSDS. Retrieved from
-
PubChem. 4,4-Difluoropiperidine (Parent Amine Data). National Library of Medicine. Retrieved from
-
Organic Syntheses. Amination of Pyridine with Primary Amines (General N-Amination Protocols). Org. Synth. 2021, 98, 363-373. Retrieved from
-
Google Patents. Preparation method of 4,4-difluoropiperidine hydrochloride (CN111116456B). Retrieved from
Sources
- 1. 1509332-34-6,1-Amino-4-methylpiperidin-4-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 4,4-Difluoropiperidin-1-amine - CAS:811441-26-6 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. 4,4-Difluoropiperidine | CAS#:21987-29-1 | Chemsrc [chemsrc.com]
- 4. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
